A Comprehensive Technical Guide to (2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic Acid
A Comprehensive Technical Guide to (2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Drug Discovery
(2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid, also known as N-Boc-2-bromophenylglycine, is a non-proteinogenic, protected amino acid that has emerged as a crucial building block in medicinal chemistry and pharmaceutical development. Its unique structure, featuring a bromine-substituted phenyl ring and a tert-butoxycarbonyl (Boc) protecting group, offers synthetic chemists a versatile scaffold for the construction of complex molecular architectures and novel therapeutic agents. The presence of the ortho-bromophenyl moiety provides a handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities, while the Boc group ensures the stability of the amino function during multi-step syntheses and allows for its selective deprotection under mild acidic conditions.
This technical guide provides an in-depth exploration of (2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid, covering its synthesis, physicochemical properties, and key applications in drug discovery, with a focus on the scientific rationale behind its use.
CAS Numbers:
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Racemic Mixture: 1159503-14-6[1]
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(S)-Enantiomer: 1228547-87-2
Physicochemical Properties
A thorough understanding of the physicochemical properties of (2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid is essential for its effective handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆BrNO₄ | [2] |
| Molecular Weight | 330.17 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in common organic solvents such as DMF and DCM; insoluble in water.[3] | N/A |
| Melting Point | Data not consistently available for the racemic ortho-bromo isomer. The related L-phenylglycine derivative (Boc-Phg-OH) has a melting point of approximately 88-91°C.[4] | N/A |
Synthesis and Mechanistic Considerations
The synthesis of (2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid typically involves a multi-step sequence, starting from readily available precursors. A common and logical synthetic strategy is the Strecker synthesis followed by Boc protection.
Proposed Synthetic Pathway
A plausible and efficient synthesis commences with 2-bromobenzaldehyde. The rationale for this starting material is its commercial availability and the presence of the key ortho-bromo-substituted phenyl ring.
Caption: Proposed synthetic workflow for (2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Amino-2-(2-bromophenyl)acetonitrile (Strecker Synthesis)
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Rationale: The Strecker synthesis is a classic and reliable method for the preparation of α-amino acids from aldehydes. It proceeds through the formation of an imine, which is then attacked by a cyanide nucleophile.
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Procedure:
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In a well-ventilated fume hood, a solution of sodium cyanide and ammonium chloride in water is prepared and cooled in an ice bath.
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2-Bromobenzaldehyde is dissolved in a suitable solvent like methanol and added dropwise to the cooled cyanide/ammonium chloride solution.
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The reaction mixture is stirred at room temperature for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the product, an α-aminonitrile, is extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Step 2: Hydrolysis to Racemic 2-(2-Bromophenyl)glycine
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Rationale: The α-aminonitrile intermediate is hydrolyzed to the corresponding amino acid. Both acidic and basic conditions can be employed, with the choice often depending on the stability of other functional groups in the molecule.
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Procedure:
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The crude α-aminonitrile from the previous step is treated with a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH solution) and heated to reflux for several hours.
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After cooling, the pH of the reaction mixture is adjusted to the isoelectric point of the amino acid (typically around pH 6-7) to precipitate the product.
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The solid is collected by filtration, washed with cold water, and dried to yield racemic 2-(2-bromophenyl)glycine.
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Step 3: N-Boc Protection
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Rationale: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino functionality. This is a standard procedure in peptide synthesis and medicinal chemistry, utilizing di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The Boc group is stable to a wide range of reaction conditions but can be easily removed with mild acid.
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Procedure:
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Racemic 2-(2-bromophenyl)glycine is dissolved in a mixture of a suitable organic solvent (e.g., dioxane or THF) and water.
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A base, such as sodium bicarbonate or sodium hydroxide, is added to deprotonate the amino group, making it nucleophilic.
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Di-tert-butyl dicarbonate ((Boc)₂O) is added portion-wise to the reaction mixture, which is stirred at room temperature for several hours.
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After the reaction is complete, the organic solvent is removed under reduced pressure. The aqueous residue is then acidified to pH 2-3 with a dilute acid (e.g., 1M HCl), leading to the precipitation of the N-Boc protected amino acid.
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The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield (2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid.[3]
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Self-Validation and Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Representative Analytical Data (Predicted)
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¹H NMR (predicted): The spectrum would be expected to show signals for the tert-butyl protons (a singlet around 1.4 ppm), the α-proton (a singlet or doublet around 5.0-5.5 ppm), and the aromatic protons in the 7.2-7.8 ppm region, exhibiting a characteristic splitting pattern for an ortho-disubstituted benzene ring. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
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¹³C NMR (predicted): Key signals would include those for the tert-butyl carbons (around 28 ppm and 80 ppm), the α-carbon (around 55-60 ppm), the aromatic carbons (in the 120-140 ppm range), and the carbonyl carbons of the Boc group and the carboxylic acid (in the 155-175 ppm range).
Applications in Drug Discovery and Medicinal Chemistry
The strategic placement of the bromine atom and the protected amino acid functionality makes (2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid a highly valuable intermediate in the synthesis of a wide range of biologically active molecules.
Role as a Versatile Synthetic Intermediate
The ortho-bromophenyl group serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a wide array of substituents at the 2-position of the phenyl ring, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Caption: Synthetic utility and potential applications of (2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid.
Incorporation into Bioactive Molecules
The phenylglycine scaffold is a "privileged structure" in medicinal chemistry, appearing in a variety of therapeutic agents. The ability to modify the phenyl ring of N-Boc-2-bromophenylglycine allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates.
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Enzyme Inhibitors: The rigid and well-defined stereochemistry of the amino acid backbone, combined with the diverse substituents that can be introduced via the bromo functionality, makes this building block ideal for designing potent and selective enzyme inhibitors.
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Peptidomimetics: In the field of peptidomimetics, this non-natural amino acid can be incorporated into peptide sequences to enhance their metabolic stability, improve cell permeability, and modulate their conformational properties to achieve desired biological activities. The Boc protecting group is central to its use in solid-phase peptide synthesis (SPPS).
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PROTACs and Molecular Glues: The structural versatility of this compound makes it an attractive component for the synthesis of linkers in Proteolysis Targeting Chimeras (PROTACs) and molecular glues, which are emerging therapeutic modalities for targeted protein degradation.
While specific examples of blockbuster drugs synthesized directly from (2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid are not prominently documented in publicly available literature, its structural motifs are present in numerous patented compounds in various stages of drug development. Its utility is often found in the patent literature describing the synthesis of novel chemical entities for a range of therapeutic targets.
Conclusion
(2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid is a synthetically versatile and highly valuable building block for medicinal chemists and drug development professionals. Its unique combination of a protected amino acid scaffold and a functionalizable aromatic ring provides a powerful tool for the rational design and synthesis of novel therapeutic agents. A solid understanding of its synthesis, properties, and reactivity is paramount for leveraging its full potential in the quest for new and improved medicines.
References
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American Elements. (S)-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid. [Link]
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PubChemLite. 2-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid. [Link]
- Google Patents.
- Google Patents.
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PubChemLite. 2-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid. [Link]
